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molecular formula C8H4FNO2S B8481354 5-(4-Fluorophenyl)-1,3,4-oxathiazol-2-one

5-(4-Fluorophenyl)-1,3,4-oxathiazol-2-one

Cat. No. B8481354
M. Wt: 197.19 g/mol
InChI Key: JKYAIMMIAFYURA-UHFFFAOYSA-N
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Patent
US09139580B2

Procedure details

To a stirred suspension of 4-fluorobenzamide (70.00 g, 503.1 mmol) in toluene (900 mL) was added chlorocarbonyl sulfenyl chloride (83.0 mL, 1.00 mol). The mixture was heated overnight at 60° C. and concentrated. The resulting tan solid was triturated with methylene chloride (200 mL), collected by suction filtration and rinsed with additional methylene chloride (4×70 mL). The crude product was impregnated onto silica (100 g) and chromatographed in a large filter funnel dry loaded with silica using a hexane/ethyl acetate gradient. The product 5-(4-fluorophenyl)-1,3,4-oxathiazol-2-one was afforded as an off-white solid (55.98 g, 56%).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][CH:3]=1.Cl[C:12]([S:14]Cl)=[O:13]>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2[O:7][C:12](=[O:13])[S:14][N:8]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
FC1=CC=C(C(=O)N)C=C1
Name
Quantity
900 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
83 mL
Type
reactant
Smiles
ClC(=O)SCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting tan solid was triturated with methylene chloride (200 mL)
FILTRATION
Type
FILTRATION
Details
collected by suction filtration
WASH
Type
WASH
Details
rinsed with additional methylene chloride (4×70 mL)
CUSTOM
Type
CUSTOM
Details
chromatographed in a large filter funnel
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NSC(O1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 55.98 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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